

Application Note: Analytical Characterization of 4-Methylthio-1-indanone

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Compound of Interest

Compound Name: 4-Methylthio-1-indanone

Cat. No.: B8482495

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Introduction & Scope

4-Methylthio-1-indanone (also known as 4-(methylthio)-2,3-dihydro-1H-inden-1-one) is a bicyclic aromatic ketone featuring a thioether motif.^{[1][2]} Unlike its common analog 4-methyl-1-indanone, the introduction of the sulfur atom creates specific analytical challenges—primarily susceptibility to oxidation (sulfoxide/sulfone formation) and distinct electronic effects in spectroscopic analysis.

This guide provides a validated protocol for the structural confirmation and purity profiling of this molecule, essential for its use in synthesizing COX inhibitors, kinase inhibitors, and bioisosteres of methoxy-indanones.

Key Physicochemical Properties

Property	Value (Experimental/Predicted)
CAS Number	72006-91-8
Formula	C ₁₀ H ₁₀ OS
Molecular Weight	178.25 g/mol
Appearance	Off-white to pale yellow crystalline solid
Solubility	Soluble in DMSO, CH ₂ Cl ₂ , MeOH; sparingly soluble in water
LogP	~2.3 (Predicted)

Synthetic Context & Impurity Profiling

To analyze this compound effectively, one must understand its origin. The 4-isomer is typically synthesized via intramolecular Friedel-Crafts cyclization of 3-(2-(methylthio)phenyl)propanoic acid.

Critical Impurity Risks

- **Oxidation Byproducts:** The thioether (-SMe) is highly prone to oxidation by air or peroxides in solvents, forming the Sulfoxide (M+16) and Sulfone (M+32).
- **Regioisomers:** Depending on the cyclization method, trace amounts of the 6-methylthio isomer may form if the starting material contained meta-substituted impurities.
- **Starting Material:** Unreacted 3-(2-(methylthio)phenyl)propanoic acid.



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Figure 1: Synthetic origin and oxidative degradation pathways.

Chromatographic Methods (HPLC/UPLC)

The thioether group is UV-active but can be "sticky" on certain stationary phases. A C18 column with end-capping is required to prevent tailing.

Protocol 1: Purity Profiling (Reverse Phase HPLC)

Objective: Quantify purity and detect oxidative impurities.

- Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 μ m) or equivalent.
- Mobile Phase A: Water + 0.1% Formic Acid (Suppresses ionization of residual acids).
- Mobile Phase B: Acetonitrile (ACN).
- Flow Rate: 1.0 mL/min.
- Temperature: 30°C.
- Detection: UV @ 254 nm (aromatic core) and 220 nm (thioether/carbonyl).
- Gradient:
 - 0-2 min: 10% B (Isocratic hold)
 - 2-15 min: 10% \rightarrow 90% B (Linear gradient)
 - 15-18 min: 90% B (Wash)
 - 18-20 min: 10% B (Re-equilibration)

Data Interpretation:

- Target Peak: Expect retention time (RT) ~8-9 min.
- Sulfoxide Impurity: More polar; elutes earlier (RT ~5-6 min).
- Sulfone Impurity: Elutes between Sulfoxide and Target.

- Dimer (Disulfide): If S-demethylation occurs (rare), disulfides elute later (RT >12 min).

Spectroscopic Characterization

This section details the expected spectral signatures. Note that the -SMe group (2.5 ppm) is distinct from the -Me group (2.3-2.4 ppm) of the common 4-methyl analog.

Protocol 2: Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Chloroform-d) is standard. Use DMSO-d₆ if solubility is an issue, but CDCl₃ provides sharper resolution for the aliphatic region.

¹H NMR (400 MHz, CDCl₃) – Expected Shifts:

Position	Type	Shift (δ ppm)	Multiplicity	Integration	Assignment Logic
H-7	Aromatic	7.65 - 7.75	Doublet (d)	1H	Ortho to C=O (Deshielded)
H-6	Aromatic	7.35 - 7.45	Triplet (t)	1H	Meta to C=O
H-5	Aromatic	7.45 - 7.55	Doublet (d)	1H	Ortho to SMe (Shielded relative to H7)
H-3	Aliphatic	3.05 - 3.15	Triplet (t)	2H	Benzylic CH ₂
H-2	Aliphatic	2.65 - 2.75	Triplet (t)	2H	Alpha-carbonyl CH ₂
-SMe	Methyl	2.50 - 2.55	Singlet (s)	3H	Diagnostic Thioether Peak

Critical QC Check:

- Look for a singlet at ~2.7-2.8 ppm. This indicates the Sulfoxide (S(=O)Me) impurity. The oxidation of Sulfur deshields the methyl protons significantly.

- Look for a singlet at ~3.0-3.1 ppm. This indicates the Sulfone (SO₂Me) impurity.

¹³C NMR (100 MHz, CDCl₃) – Key Signals:

- Carbonyl (C=O): ~206 ppm.
- Aromatic C-S: ~138-140 ppm (Quaternary).
- -SMe: ~15-16 ppm (Distinctly upfield compared to O-Me which is ~55 ppm).

Mass Spectrometry (LC-MS)

Method: Electrospray Ionization (ESI) in Positive Mode.^[3]

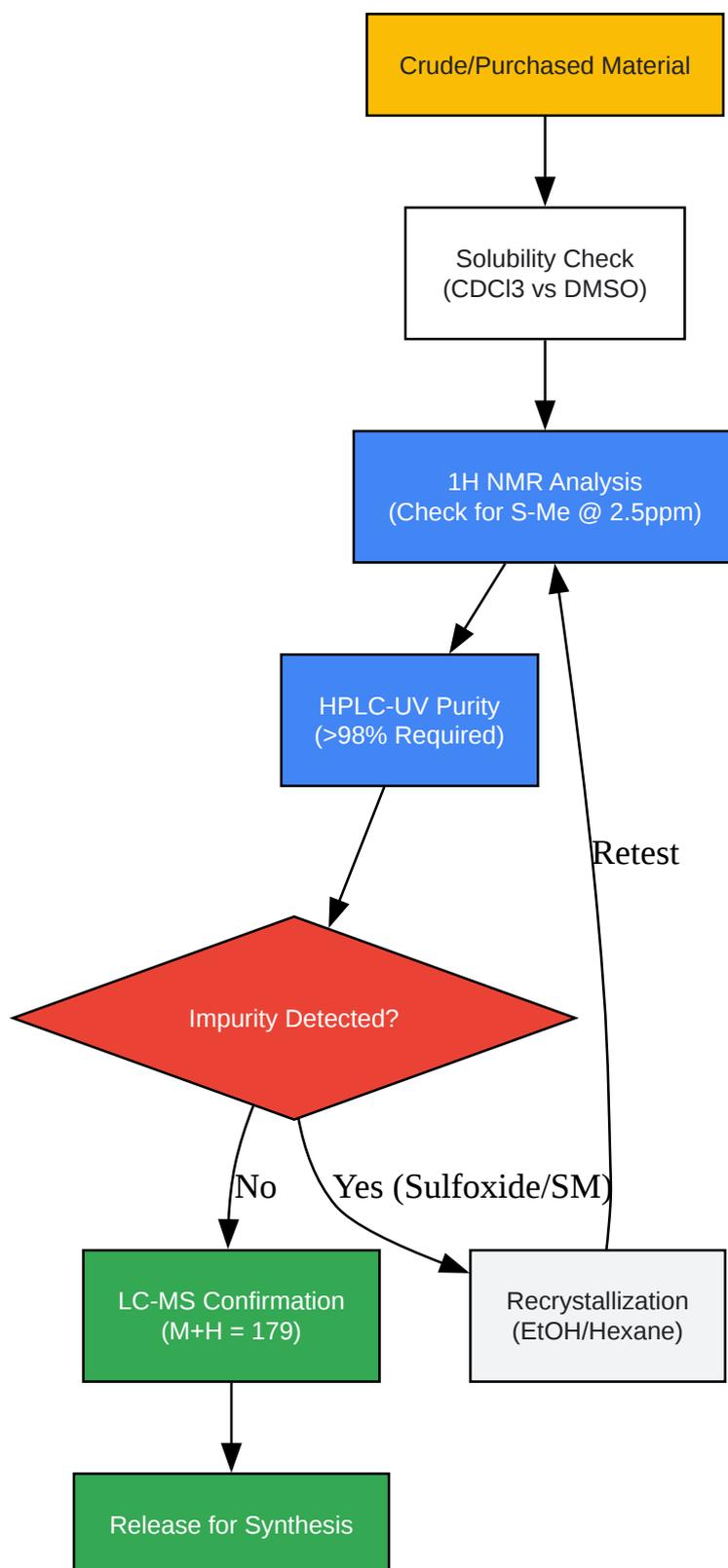
- Target Ion: [M+H]⁺ = 179.05 m/z.
- Fragmentation Pattern:
 - Loss of -SMe radical or -Me is common in high-energy collision.
 - Loss of CO (28 Da) from the indanone core.

Protocol 3: Sample Prep for MS

- Dissolve 1 mg in 1 mL ACN (HPLC grade).
- Filter through 0.2 μm PTFE filter (Do not use Nylon; it can leach extractables that interfere with sulfur analysis).
- Inject 1-5 μL.

Workflow Diagram

The following diagram illustrates the logical flow for characterizing a batch of **4-Methylthio-1-indanone**.



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Figure 2: Step-by-step characterization workflow for material validation.

Storage & Handling

- Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The thioether moiety is sensitive to auto-oxidation over time.
- Handling: Avoid prolonged exposure to air in solution. Use degassed solvents for HPLC if ultra-low detection of sulfoxides is required.

References

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- To cite this document: BenchChem. [Application Note: Analytical Characterization of 4-Methylthio-1-indanone]. BenchChem, [2026]. [Online PDF]. Available at:

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